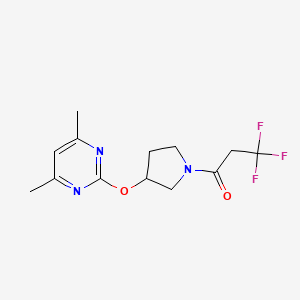

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

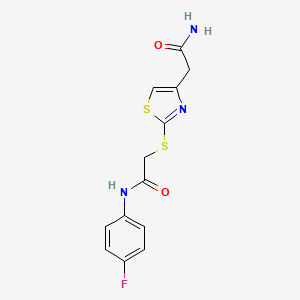

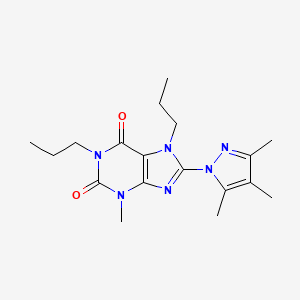

The compound “1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one” appears to contain a pyrimidine moiety . Pyrimidine is a basic structure in many important biological compounds like the nucleotides cytosine, thymine, and uracil .

Molecular Structure Analysis

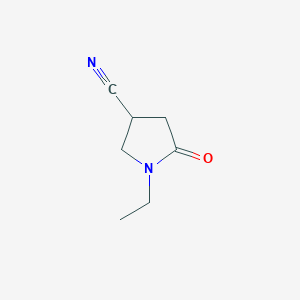

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrimidine derivatives are known to undergo a variety of chemical reactions, including substitutions and additions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications

Synthesis and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclic compounds, including derivatives similar to the chemical structure , has demonstrated potential in insecticidal and antibacterial applications. Microwave irradiative cyclocondensation techniques have been utilized to prepare these compounds, showcasing their effectiveness against Pseudococcidae insects and selected microorganisms, indicating a promising avenue for the development of new antibacterial agents (Deohate & Palaspagar, 2020).

Molecular Recognition and Drug Action

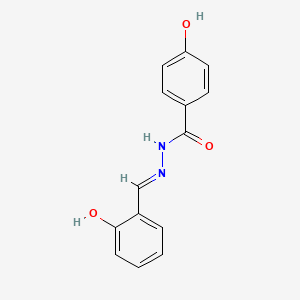

Studies on pyrimidines reveal their significant role in biology and medicine, notably within DNA bases. The functionality of drugs containing aminopyrimidine is heavily reliant on molecular recognition processes, involving hydrogen bonding. This understanding aids in the development of pharmaceuticals targeting specific interactions for improved therapeutic outcomes (Rajam et al., 2017).

Supramolecular Structures and Base Pairing

Research into supramolecular structures constructed from aminopyrimidine structures sheds light on nucleic acid configurations and their functional implications. This exploration is crucial for understanding genetic information storage and retrieval mechanisms, potentially influencing genetic engineering and molecular biology fields (Cheng et al., 2011).

Antimicrobial Agents Development

The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated significant antimicrobial activity. These findings contribute to the ongoing search for new, effective antibacterial and antifungal agents, offering potential alternatives to existing medications (Hossan et al., 2012).

Charge Transfer Complexes and Photodynamic Therapy

The investigation of charge-cumulated hetarenes, including (pyrimidin-2,4,6-triyl)-tris-hetarenium salts, provides insight into the formation of charge-transfer complexes. This research has implications for understanding the molecular basis of photodynamic therapy, a promising cancer treatment method, by elucidating the electronic interactions at play (Schmidt & Hetzheim, 1997).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3,3,3-trifluoropropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O2/c1-8-5-9(2)18-12(17-8)21-10-3-4-19(7-10)11(20)6-13(14,15)16/h5,10H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDQBUQQJYOHDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate](/img/structure/B2672779.png)

![3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2672781.png)

![Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride](/img/structure/B2672787.png)

![N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2672789.png)

![Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B2672791.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2672795.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2672800.png)